4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
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Overview
Description
4-(4-Chlorobenzyl)-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a useful research compound. Its molecular formula is C17H10ClFN4O2 and its molecular weight is 356.74. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
1,2,4-Triazine derivatives have been explored for their unique chemical reactivity and potential in synthesizing a variety of heterocyclic systems. For instance, studies have shown that reactions involving 1,2,4-triazole derivatives can lead to unexpected products with potential applications in developing new pharmaceuticals and materials (Ibrahim & El-Gohary, 2016; Mustafa et al., 1971).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has been associated with significant antimicrobial activities, highlighting the potential of these compounds in medical and pharmaceutical research. Novel derivatives have been synthesized and shown to possess good to moderate activities against various microorganisms, suggesting their utility in designing new antimicrobial agents (Bektaş et al., 2007).
Material Science Applications
1,2,4-Triazine derivatives have also been investigated for their applications in material science, such as the development of new materials for nonlinear optics (NLO). The structural properties of these compounds, including their packing and hydrogen bonding capabilities, make them attractive for creating materials with desirable optical properties (Boese et al., 2002).
Cancer Research
In cancer research, certain 1,2,4-triazine derivatives have been synthesized and evaluated for their anti-proliferative properties. Studies have identified compounds within this family that exhibit potent cytotoxic activities against cancer cell lines, offering pathways for the development of new chemotherapeutic agents (Ahagh et al., 2019).
Mechanism of Action
4(3H)-quinazolinone
is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory
4-Chlorobenzyl-4-fluorophenyl ketone
is another compound that shares some structural features with the compound you’re interested in . .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O2/c18-12-3-1-11(2-4-12)10-22-16(24)15(9-20)21-23(17(22)25)14-7-5-13(19)6-8-14/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFFZECITUAWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=NN(C2=O)C3=CC=C(C=C3)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.